3-Epi-deoxynivalenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

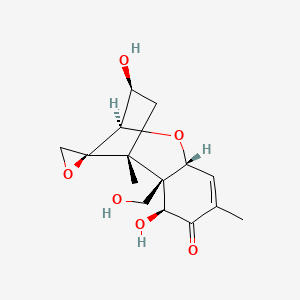

3-Epi-deoxynivalenol, also known as this compound, is a useful research compound. Its molecular formula is C15H20O6 and its molecular weight is 296.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Microbial Detoxification

Microbial Transformation of DON:

Microbial detoxification represents a promising approach to mitigate the effects of DON in contaminated grains. Certain bacteria, such as Devosia mutans, have been shown to effectively convert DON into 3-epi-DON through a two-step enzymatic process involving an intermediate known as 3-keto-DON. This transformation reduces the overall toxicity of the mycotoxin, as evidenced by comparative toxicity studies .

Case Study: Transformation Efficiency

A study demonstrated that Devosia mutans could completely eliminate DON from solution while producing 3-epi-DON as a major product. The presence of NADPH was crucial for enhancing the conversion efficiency, leading to a significant increase in the concentration of 3-epi-DON .

Toxicological Studies

Reduced Toxicity Profile:

Research indicates that 3-epi-DON exhibits substantially lower cytotoxicity compared to DON. In vitro assays using human intestinal epithelial cells (Caco-2) showed that exposure to concentrations of up to 30 µM of 3-epi-DON did not impair cell viability or induce significant cellular stress, unlike DON, which drastically reduced cell viability at lower concentrations .

In Vivo Studies:

In animal studies involving B6C3F1 mice, no significant differences were observed in body weight or organ health when exposed to 3-epi-DON at various doses over a period of 14 days. In contrast, DON exposure resulted in notable adverse effects on immune parameters and organ histopathology . This reduced toxicity suggests potential applications for 3-epi-DON in food safety and animal feed.

Agricultural Applications

Biocontrol Agent:

The ability of certain bacteria to degrade DON into less toxic forms positions 3-epi-DON as a potential biocontrol agent in agriculture. By employing microbial strains capable of transforming DON into 3-epi-DON, farmers could reduce the risk of mycotoxin contamination in crops .

Case Study: Field Trials

Field trials have indicated that supplementing animal feed with bacteria that metabolize DON can improve health outcomes and reduce the adverse effects associated with mycotoxin ingestion. These findings support the use of microbial detoxification strategies in agricultural practices .

Food Safety and Regulatory Implications

Regulatory Perspectives:

Given its lower toxicity profile, 3-epi-DON may be considered a safer alternative for food products previously contaminated with DON. Regulatory agencies may need to reassess existing guidelines regarding permissible levels of mycotoxins in food products to include considerations for metabolites like 3-epi-DON .

Case Study: Risk Assessment

A comprehensive risk assessment study highlighted that the consumption of grains containing low levels of 3-epi-DON posed minimal health risks compared to those contaminated with DON. This assessment could inform regulatory frameworks aimed at protecting public health while allowing for safe consumption of agricultural products .

化学反応の分析

Biotransformation Pathways

The primary pathway for the formation of 3-epi-DON involves the biotransformation of DON through microbial action. Notably, certain bacteria such as Devosia mutans and Nocardioides sp. have been identified as capable of converting DON into 3-epi-DON via a two-step enzymatic process:

-

Oxidation : DON is first oxidized to form an intermediate known as 3-keto-DON.

-

Reduction : This intermediate is then reduced to yield 3-epi-DON.

This transformation is significant because it highlights the potential for microbial detoxification of DON in contaminated grains .

Reaction Mechanism

The reaction mechanism for the conversion of DON to 3-epi-DON can be summarized as follows:

-

Step 1 : The hydroxyl group at C3 of DON undergoes oxidation, leading to the formation of 3-keto-DON.

-

Step 2 : The C3 carbonyl group in 3-keto-DON is then reduced to form the epimeric structure, resulting in 3-epi-DON.

This process has been shown to be facilitated by specific enzymes, including NADPH-dependent aldo/keto reductases, which play a crucial role in the reduction step .

Conditions Favoring Biotransformation

The biotransformation efficiency can be influenced by various factors, including:

-

pH Levels : Optimal pH for the transformation has been reported between pH 7.0 and pH 10.0.

-

Temperature : The transformation occurs effectively within a temperature range of 16°C to 37°C.

-

Presence of Cofactors : The addition of cofactors like NADP(H) significantly enhances the production of 3-epi-DON .

Comparative Toxicity

Research indicates that 3-epi-DON exhibits significantly lower toxicity than DON itself. In vitro studies using cell lines have demonstrated that the half-maximal inhibitory concentration (IC50) values for 3-epi-DON are considerably higher than those for DON, indicating reduced cytotoxicity:

| Compound | IC50 (MTT Assay) | IC50 (BrdU Assay) |

|---|---|---|

| Deoxynivalenol | Lower value | Lower value |

| This compound | Higher value | Higher value |

This reduced toxicity suggests that while exposure to high levels of DON can lead to severe health effects, including immune suppression and organ damage, similar exposure levels to 3-epi-DON do not result in significant adverse effects .

Mechanism of Reduced Toxicity

The mechanism behind the reduced toxicity of 3-epi-DON compared to DON is thought to involve differences in their interactions with biological macromolecules. Specifically:

特性

分子式 |

C15H20O6 |

|---|---|

分子量 |

296.31 g/mol |

IUPAC名 |

(1R,2R,3S,7R,9R,10S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |

InChI |

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9+,11+,12+,13+,14+,15-/m0/s1 |

InChIキー |

LINOMUASTDIRTM-XMYRJTDVSA-N |

異性体SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@@H]([C@H]([C@@]34CO4)O2)O)C)CO |

正規SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |

同義語 |

3-epi-deoxynivalenol 3-epi-DON deoxynivalenol vomitoxin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。